2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is a chemical compound with the molecular formula C11H12ClNO3 It is known for its unique structure, which includes a benzodioxin ring fused with a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of N-substituted acetamides.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzodioxin ring structure allows for interactions with various biological pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylacetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide
- 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl ethanaminium chloride
Uniqueness
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)acetamide is unique due to its specific substitution pattern on the benzodioxin ring and the presence of the chloroacetamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-5-11(14)13-6-8-7-15-9-3-1-2-4-10(9)16-8/h1-4,8H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFGDIIPBTVOFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389806 |
Source
|
Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119750-12-8 |
Source
|
Record name | 2-Chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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